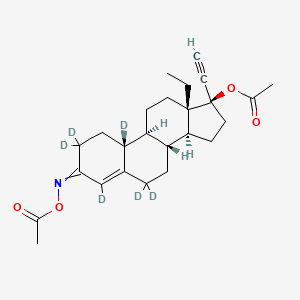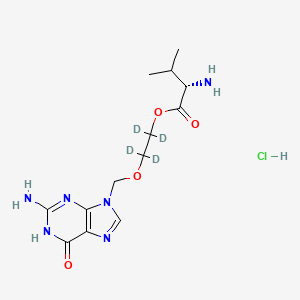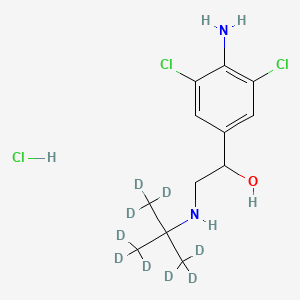
N-Acetyl Norgestimate D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl Norgestimate D6: is a deuterium-labeled derivative of N-Acetyl Norgestimate. It is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound contains an alkyne group, which allows it to react with azide-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl Norgestimate D6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Acetyl Norgestimate molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Norgestimate D6 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the primary reaction for which this compound is used. .
Substitution Reactions: The compound can also undergo substitution reactions where the acetyl group is replaced by other functional groups
Common Reagents and Conditions:
CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used. .
Substitution Reactions: Various nucleophiles can be used to replace the acetyl group under basic or acidic conditions
Major Products Formed:
Triazoles: Formed from the CuAAC reaction.
Substituted Norgestimate Derivatives: Formed from substitution reactions
Scientific Research Applications
Chemistry: N-Acetyl Norgestimate D6 is used as a reagent in click chemistry for the synthesis of complex molecules. It is particularly useful in the development of new pharmaceuticals and materials .
Biology: The compound is used in biological research to study the effects of deuterium substitution on the pharmacokinetics and metabolic profiles of drugs. It serves as a tracer in drug development processes .
Medicine: this compound is used in the development of new contraceptive drugs. Its deuterium-labeled form allows for precise tracking and analysis in pharmacological studies .
Industry: The compound is used in the production of high-purity chemicals and materials. Its stable isotopic composition makes it valuable in various industrial applications .
Mechanism of Action
N-Acetyl Norgestimate D6 exerts its effects through its alkyne group, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the formation of a triazole ring by coordinating with the alkyne and azide groups. This reaction is highly specific and efficient, making this compound a valuable reagent in click chemistry .
Comparison with Similar Compounds
N-Acetyl Norgestimate: The non-deuterated form of N-Acetyl Norgestimate D6.
Norgestimate: A progestin used in contraceptive drugs.
Levonorgestrel: Another progestin used in contraceptives
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research and industrial applications where isotopic labeling is required .
Properties
CAS No. |
1263195-02-3 |
|---|---|
Molecular Formula |
C25H33NO4 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[(3Z,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI Key |
JWLHCJCKDYVRNJ-WNJFDLRSSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Purity |
98.8% |
Synonyms |
Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 |
tag |
Norgestimate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















